N-(4-((1R,3R,4S,5S)-3-amino-4-(2-hydroxyethylsulfonyl)-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide
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Overview
Description
The compound identified as “US8987457, 15” is a ring-substituted N-pyridinyl amide. This compound is known for its role as a kinase inhibitor, specifically targeting PIM kinases. PIM kinases are a group of serine/threonine kinases involved in various cellular processes, including cell growth, survival, and proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ring-substituted N-pyridinyl amides typically involves the reaction of an appropriate pyridine derivative with an amide-forming reagent. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide. The process may also involve the use of protecting groups to ensure selective reactions at specific sites on the pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
The compound “US8987457, 15” undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may yield fully saturated amines. Substitution reactions can produce a variety of substituted pyridines depending on the nucleophile or electrophile used .
Scientific Research Applications
The compound “US8987457, 15” has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used to study the role of PIM kinases in cellular processes.
Medicine: It has potential therapeutic applications in treating diseases mediated by PIM kinases, such as certain cancers.
Mechanism of Action
The compound exerts its effects by inhibiting PIM kinases. PIM kinases are involved in regulating cell growth, survival, and proliferation. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include the ATP-binding sites of PIM kinases, and the pathways involved include the PI3K/AKT and JAK/STAT signaling pathways .
Comparison with Similar Compounds
Similar Compounds
US8987457, 14: Another ring-substituted N-pyridinyl amide with similar kinase inhibitory properties.
US8987457, 80: A related compound with slight variations in the substituents on the pyridine ring
Uniqueness
The uniqueness of “US8987457, 15” lies in its specific substitution pattern on the pyridine ring, which confers distinct binding properties and selectivity for PIM kinases. This makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C26H27F3N4O4S |
---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
N-[4-[(1R,3R,4S,5S)-3-amino-4-(2-hydroxyethylsulfonyl)-5-methylcyclohexyl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide |
InChI |
InChI=1S/C26H27F3N4O4S/c1-14-11-15(12-20(30)25(14)38(36,37)10-9-34)16-7-8-31-13-22(16)33-26(35)21-6-5-19(29)24(32-21)23-17(27)3-2-4-18(23)28/h2-8,13-15,20,25,34H,9-12,30H2,1H3,(H,33,35)/t14-,15+,20+,25-/m0/s1 |
InChI Key |
XQMOXTIXSKOQJT-LCNIEQOASA-N |
Isomeric SMILES |
C[C@H]1C[C@H](C[C@H]([C@H]1S(=O)(=O)CCO)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F |
Canonical SMILES |
CC1CC(CC(C1S(=O)(=O)CCO)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F |
Origin of Product |
United States |
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